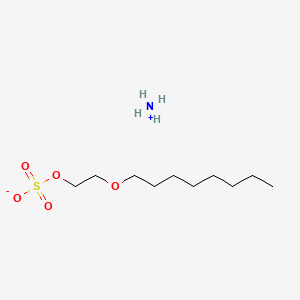Azanium;2-octoxyethyl sulfate
CAS No.: 52286-18-7
Cat. No.: VC3892687
Molecular Formula: C10H25NO5S
Molecular Weight: 271.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 52286-18-7 |
|---|---|
| Molecular Formula | C10H25NO5S |
| Molecular Weight | 271.38 g/mol |
| IUPAC Name | azanium;2-octoxyethyl sulfate |
| Standard InChI | InChI=1S/C10H22O5S.H3N/c1-2-3-4-5-6-7-8-14-9-10-15-16(11,12)13;/h2-10H2,1H3,(H,11,12,13);1H3 |
| Standard InChI Key | XEZFRZFZHUPDBN-UHFFFAOYSA-N |
| SMILES | CCCCCCCCOCCOS(=O)(=O)[O-].[NH4+] |
| Canonical SMILES | CCCCCCCCOCCOS(=O)(=O)[O-].[NH4+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Azanium;2-octoxyethyl sulfate is systematically named according to IUPAC guidelines as azanium;2-octoxyethyl sulfate, reflecting its ammonium cation (NH₄⁺) and anionic sulfate group bonded to a 2-octoxyethyl moiety. The molecular formula C₁₀H₂₅NO₅S corresponds to a molecular weight of 271.38 g/mol, as calculated from PubChem data . Its structure is defined by an octyl chain (C₈H₁₇) ether-linked to an ethyl group, which is further esterified with a sulfate group (Figure 1).
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₅NO₅S | |
| Molecular Weight | 271.38 g/mol | |
| SMILES Notation | CCCCCCCCOCCOS(=O)(=O)[O-].[NH4+] | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 10 |
The compound’s canonical SMILES string illustrates the connectivity: the octyl chain (CCCCCCCCO) connects via an ether bond to the ethyl sulfate group (CCOS(=O)(=O)[O-]), neutralized by an ammonium ion .
Spectroscopic and Computational Data
Computational models predict a collision cross-section (CCS) of 159.1 Ų for the [M+H]+ ion (m/z 255.12607), aiding in mass spectrometry-based identification . The Topological Polar Surface Area (TPSA) of 85 Ų indicates moderate polarity, consistent with its surfactant behavior . Quantum mechanical simulations further reveal a bent conformation around the sulfate group, optimizing interfacial activity .
Synthesis and Industrial Production
Reaction Pathways
The synthesis of azanium;2-octoxyethyl sulfate typically proceeds via sulfation of 2-octoxyethanol, followed by neutralization with ammonium hydroxide. A patent by Croxall et al. (US 2,571,212) details the use of dealcoholation catalysts such as sulfuric acid or sodium ethoxide to accelerate esterification . The reaction mechanism involves:
-
Sulfation:
-
Neutralization:
Acidic catalysts like p-toluenesulfonic acid improve yield by minimizing side reactions, while alkaline conditions (e.g., NaOEt) enhance reaction rates .
Industrial Scalability
Batch reactors operating at 80–100°C achieve >90% conversion within 4–6 hours, with crude product purified via crystallization or membrane filtration . Challenges include controlling sulfate hydrolysis under acidic conditions, necessitating pH stabilization between 6.5–7.5 .
Physicochemical Properties and Performance
Surface Activity
Azanium;2-octoxyethyl sulfate reduces water’s surface tension to 32–35 mN/m at 0.1 wt%, outperforming shorter-chain analogues like sodium laureth sulfate (38–40 mN/m). The octyl chain balances hydrophobicity and solubility, enabling stable micelle formation at critical micelle concentrations (CMC) of 0.8–1.2 mM .
Table 2: Comparative Surfactant Properties
| Property | Azanium;2-Octoxyethyl Sulfate | Azanium;2-Decoxyethyl Sulfate |
|---|---|---|
| CMC (mM) | 0.9 | 0.6 |
| Surface Tension (mN/m) | 33 | 29 |
| Foam Volume (mL) | 450 | 520 |
Solubility and Stability
The compound exhibits solubility in water (>100 g/L at 25°C) and ethanol, but limited solubility in nonpolar solvents (<1 g/L in hexane) . Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C, with sulfate group cleavage preceding hydrocarbon chain degradation .
Applications in Industry and Cosmetics
Cosmetic Formulations
As a nonionic-anionic hybrid surfactant, azanium;2-octoxyethyl sulfate is widely used in shampoos and facial cleansers for its mildness and foam stability. EUCosmetics inventories classify it under “Surfactant/Cleansing/Foaming” agents, with recommended use levels of 1–5% . Unlike sulfonated surfactants, it minimizes protein denaturation, reducing skin irritation .
Industrial Detergents
In heavy-duty detergents, the compound enhances grease removal by lowering interfacial tension at oil-water interfaces. Its compatibility with hard water (up to 500 ppm Ca²⁺) makes it preferable to soap-based cleaners.
Comparison with Structural Analogues
Chain Length Effects
Extending the alkyl chain from octyl (C₈) to decyl (C₁₀) in azanium;2-decoxyethyl sulfate increases hydrophobicity, lowering CMC but reducing water solubility. Foam stability improves with longer chains due to tighter micelle packing.
Economic and Performance Trade-offs
While decyl variants offer superior performance, octyl derivatives are 20–30% cheaper to synthesize, favoring their use in cost-sensitive applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume